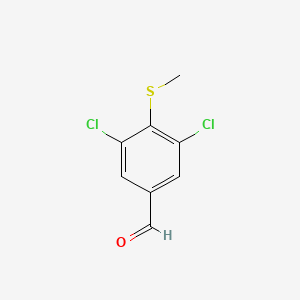

3,5-Dichloro-4-(methylthio)benzaldehyde

Description

3,5-Dichloro-4-(methylthio)benzaldehyde is a halogenated aromatic aldehyde characterized by chlorine substituents at the 3- and 5-positions and a methylthio (-SCH₃) group at the 4-position of the benzaldehyde ring.

Properties

Molecular Formula |

C8H6Cl2OS |

|---|---|

Molecular Weight |

221.10 g/mol |

IUPAC Name |

3,5-dichloro-4-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H6Cl2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |

InChI Key |

NAZJADYQMDJRIX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(methylthio)benzaldehyde typically involves the chlorination of 4-(methylthio)benzaldehyde. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective chlorination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4-(methylthio)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Dichloro-4-(methylthio)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or sulfoxides.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: Formation of 3,5-dichloro-4-(methylsulfinyl)benzoic acid.

Reduction: Formation of 3,5-dichloro-4-(methylthio)benzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-(methylthio)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methylthio groups contribute to its overall reactivity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzaldehydes

*Calculated based on atomic weights.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine (Cl) and fluorine (F) are electron-withdrawing, directing electrophilic substitution to meta/para positions, whereas methylthio (-SCH₃) is weakly electron-donating due to sulfur’s polarizability, directing ortho/para reactions .

- The isopropoxy group (-OCH(CH₃)₂) is electron-donating and sterically bulky, reducing reactivity in nucleophilic substitutions compared to -SCH₃ .

Impact on Stability and Reactivity :

- Chlorine’s strong electron-withdrawing effect stabilizes the aldehyde group against oxidation but increases susceptibility to nucleophilic aromatic substitution.

- Methylthio groups may enhance thiol-mediated reactivity, enabling applications in polymer chemistry or pesticide formulations (e.g., analogs in show pesticidal activity) .

Spectral and Analytical Comparisons

- IR Spectroscopy : The absence of nitrile (CN) or carbonyl (C=O) stretching in 3,5-Dichloro-4-(methylthio)benzaldehyde distinguishes it from nitrile-containing analogs like those in (e.g., 2,200 cm⁻¹ for CN in 11a,b) .

- NMR Trends : The deshielding effect of chlorine atoms would result in distinct ¹H and ¹³C chemical shifts compared to fluorine or methoxy substituents .

Biological Activity

3,5-Dichloro-4-(methylthio)benzaldehyde is an organic compound notable for its structural features, including dichlorine substitutions and a methylthio group. With the molecular formula and a molecular weight of approximately 239.14 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antioxidant, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound's structure includes a benzaldehyde functional group with dichlorine at the 3 and 5 positions and a methylthio group at the 4 position. This unique arrangement contributes to its reactivity and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C9H8Cl2OS |

| Molecular Weight | 239.14 g/mol |

| Functional Groups | Benzaldehyde, Methylthio |

| Chlorine Substituents | Two (at positions 3 and 5) |

Antibacterial Activity

Research indicates that derivatives of 3,5-dichloro-4-(methylthio)benzaldehyde exhibit significant antibacterial properties. Schiff bases formed from this compound have been tested against various pathogenic bacterial strains. In studies, these derivatives demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study reported that compounds derived from 4-(methylthio)benzaldehyde exhibited strong antibacterial activity, particularly compounds labeled as 3g, 3h, and 3i, which showed significant inhibition zones against tested bacterial strains compared to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3g | Staphylococcus aureus | 15 |

| 3h | Escherichia coli | 18 |

| 3i | Pseudomonas aeruginosa | 20 |

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Studies have shown that derivatives exhibit radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

- Research Findings : One study highlighted that compound 3b derived from methylthio-benzaldehyde was the best radical scavenger among its series, effectively neutralizing free radicals and demonstrating significant Fe²⁺ ion scavenging ability .

| Compound | Radical Scavenging Activity | Fe²⁺ Ion Scavenging Activity |

|---|---|---|

| 3b | High | High |

| Other Compounds (average) | Moderate | Moderate |

Anti-inflammatory and Analgesic Properties

Emerging research suggests that derivatives of this compound may possess anti-inflammatory and analgesic effects. The specific biochemical mechanisms are still under investigation but indicate promising therapeutic potentials.

- Example : Some synthesized Schiff bases have shown to downregulate pro-inflammatory cytokines in vitro, suggesting their potential role in treating inflammatory conditions.

The biological activities of 3,5-dichloro-4-(methylthio)benzaldehyde derivatives can be attributed to several mechanisms:

- Antibacterial Mechanism : Interference with bacterial cell wall synthesis or function.

- Antioxidant Mechanism : Scavenging of free radicals through electron donation or binding to reactive species.

- Anti-inflammatory Mechanism : Inhibition of key inflammatory mediators such as cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.